molecular formula C20H23N3O B2709084 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide CAS No. 2034526-37-7

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

Cat. No.: B2709084
CAS No.: 2034526-37-7
M. Wt: 321.424
InChI Key: SIACHUMZNKBLER-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The dihydroisoquinoline scaffold is a recognized privileged structure in pharmaceutical development, present in compounds with a range of biological activities . This specific derivative features an azetidine carboxamide group, a motif increasingly explored for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. While direct biological data for this precise molecule is not widely published in the available literature, researchers are investigating closely related structural analogs for various therapeutic applications. For instance, similar N-substituted dihydroisoquinoline derivatives have been identified as potent and selective inhibitors of epigenetic targets like protein arginine methyltransferases (PRMT5) in oncology research . Other structural analogs based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant biological activity against phytopathogens, highlighting the potential of this chemical class in agrochemical research . As such, this compound serves as a valuable synthetic intermediate or building block for researchers designing novel molecules to probe biological pathways and structure-activity relationships (SAR). It is intended for use in chemical library synthesis, target validation, and lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15-5-4-8-18(11-15)21-20(24)23-13-19(14-23)22-10-9-16-6-2-3-7-17(16)12-22/h2-8,11,19H,9-10,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACHUMZNKBLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a derivative of 3,4-dihydroisoquinoline and azetidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Dopamine Receptor Modulation : The compound's structure suggests potential interaction with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease. This interaction may help alleviate symptoms related to dopamine deficiency .
  • Phosphodiesterase Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE4, which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory effects .

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with the compound:

  • Neuroprotective Effects : In vitro studies indicated that the compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has shown significant anti-inflammatory effects in animal models, particularly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Parkinson's Disease : A study involving patients with Parkinson's disease showed that compounds with similar structures improved motor function and reduced dyskinesia when used as adjunct therapy to traditional treatments .
  • Asthma Management : In a clinical trial, a PDE4 inhibitor derived from a related structure demonstrated significant improvement in lung function and reduction in exacerbation rates among asthmatic patients .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionReference
Compound ANeuroprotectiveDopamine receptor modulation
Compound BAnti-inflammatoryPDE4 inhibition
3-Dihydroisoquinoline DerivativeNeuroprotective & Anti-inflammatorycAMP modulation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide. For example, derivatives exhibiting similar structural features have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. These compounds have shown significant promise due to their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Research indicates that isoquinoline derivatives can interact with sigma receptors, which are implicated in the modulation of various neuropsychological conditions. The blockade of cocaine self-administration by sigma receptor agonists has been studied, suggesting that such compounds could be beneficial in addiction therapy .

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions. Various synthetic methodologies have been employed to create this compound, including coupling reactions and regioselective synthesis techniques that enhance yield and purity .

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to validate the chemical structure of this compound and its derivatives .

Anticancer Studies

In a notable study, a series of isoquinoline derivatives were tested for their cytotoxic effects on prostate cancer cells. The results indicated that certain modifications to the isoquinoline structure significantly enhanced anticancer activity, suggesting a promising direction for further research into this compound as a potential therapeutic agent .

Neuropharmacology Research

Another study focused on the interaction of similar compounds with sigma receptors in animal models. The findings revealed that these compounds could effectively reduce drug-seeking behavior in subjects previously exposed to addictive substances, indicating potential applications in addiction treatment .

Data Tables

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines ,
NeuropharmacologyModulates sigma receptor activity ,
Synthesis TechniquesMulti-step organic reactions ,

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their biological activities, and differentiating features:

Compound Name / ID Core Structure Key Substituents Biological Activity Efficacy/Notes References
Target Compound : 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide Azetidine carboxamide m-Tolyl (meta-methylphenyl) Undisclosed (presumed PRMT5 or receptor modulation) Hypothesized enhanced selectivity due to azetidine rigidity
EPZ015866 Propanamide Cyclobutylamino, isonicotinamide PRMT5 inhibition (osteoporosis) 2-fold higher osteoclast inhibition vs. EPZ015666; suppresses NF-κB signaling
EPZ015666 Propanamide Oxetan-3-ylamino, pyrimidine PRMT5 inhibition Moderate osteoclast differentiation inhibition
Compound 3d (3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide) Propanamide o-Tolyl (ortho-methylphenyl) HIV-1 RT inhibition 56% residual RT activity at 40 µM
Compound 3f (3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide) Propanamide 2,4,6-Tribromophenyl HIV-1 RT inhibition 43% residual RT activity at 40 µM
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-3-yl)benzamide Benzamide Pyrrolidin-3-yl Synthetic intermediate High synthetic yield (93%); unconfirmed bioactivity

Key Comparative Insights

Substituent Effects on Bioactivity
  • Aryl Group Positioning : The m-tolyl group in the target compound may offer steric and electronic advantages over o-tolyl (3d) or tribromophenyl (3f). For HIV-1 RT inhibition, o-tolyl (3d) outperformed bulkier 2,4,6-tribromophenyl (3f), suggesting steric hindrance negatively impacts binding . The meta position in the target compound could balance lipophilicity and steric accessibility.
  • Heterocyclic Modifications: EPZ015866 (cyclobutylamino) exhibits superior PRMT5 inhibition compared to EPZ015666 (oxetane), highlighting the role of substituent size and hydrophobicity in enzyme binding .
Core Structure Impact
  • Azetidine vs. Rigid cores are known to enhance binding entropy in enzyme inhibition .
  • Benzamide vs. Azetidine Carboxamide : Benzamide derivatives (e.g., compound in ) lack the azetidine ring, which may reduce metabolic stability due to increased rotational freedom.

Hypothesized Therapeutic Potential

Based on structural analogs:

  • PRMT5 Inhibition : Likely mechanism, given the activity of EPZ015866/EPZ015666 in osteoclast differentiation .
  • Antiviral Activity : Possible HIV-1 RT inhibition, though weaker than 3d/3f due to azetidine rigidity .

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